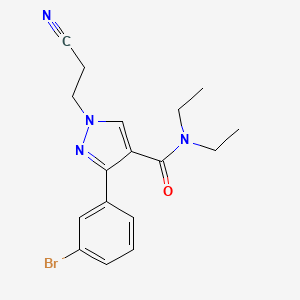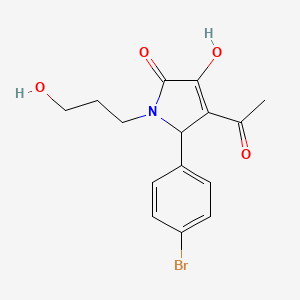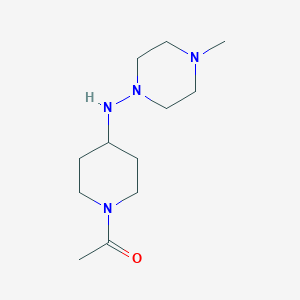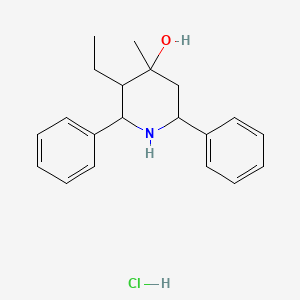![molecular formula C17H18N2O2 B5131214 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide, also known as PEA, is a chemical compound that has gained attention in recent years due to its potential therapeutic effects. PEA is a natural endogenous fatty acid amide that has been found to have anti-inflammatory and analgesic properties.
Mecanismo De Acción
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide works by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha) pathway. This pathway is involved in regulating inflammation and pain. When this compound activates the PPAR-alpha pathway, it can reduce inflammation and pain signals in the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. This compound has also been found to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and promote the production of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide in lab experiments is that it is a natural endogenous fatty acid amide, which means it is less likely to have adverse effects compared to synthetic compounds. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to have neuroprotective effects and may help to reduce inflammation in the brain. Additionally, this compound may have potential as a treatment for depression and anxiety, as it has been found to have anxiolytic and antidepressant effects in animal studies. Further research is needed to fully understand the potential therapeutic effects of this compound and to develop effective treatment strategies.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in recent years due to its potential therapeutic effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as chronic pain, neuropathic pain, and inflammation. While there are still many unknowns about the mechanism of action of this compound, it has shown promise in numerous scientific studies. Future research on this compound may lead to the development of new treatments for a variety of conditions.
Métodos De Síntesis
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide can be synthesized through the reaction of phenylacetic acid with phenethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. This method has been used in various studies to produce this compound for research purposes.
Aplicaciones Científicas De Investigación
2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment option for conditions such as chronic pain, neuropathic pain, and inflammation.
Propiedades
IUPAC Name |
2-phenyl-N-(1-phenylethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(15-10-6-3-7-11-15)18-17(21)19-16(20)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPKMRUKDCHOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131150.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5131166.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)
![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)



